molecular formula C12H16N2O3 B11871844 N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B11871844
M. Wt: 236.27 g/mol
InChI Key: GTBXIAHEQCZVHU-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C12H17ClN2O3. It is known for its unique structure, which includes an amino group, a methoxy group, and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-amino-2-methoxybenzoic acid with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15)

InChI Key

GTBXIAHEQCZVHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2

Origin of Product

United States

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